3-Chloro-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

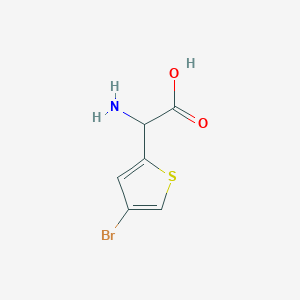

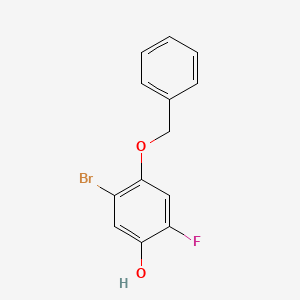

3-Chloro-2,4-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-difluorobenzamide is 1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzamide is a solid substance . Its molecular weight is 191.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Application in Pesticide Development

3-Chloro-2,4-difluorobenzamide is a key intermediate in the synthesis of various benzoylurea insecticides, such as Teflubenzuron and Novaluron. These insecticides are known for their high yield, good quality, and minimal environmental contamination during production. For instance, Teflubenzuron is synthesized through a series of reactions starting from 2,4-difluoronitrobenzene, culminating in the acylation of 2,6-difluorobenzamide to produce 2,6-difluorobenzoyl isocyanate, which reacts with 3,5-dichloro-2,4-difluoroaniline. This process achieves an overall yield of 75.3%, highlighting the efficient use of 3-Chloro-2,4-difluorobenzamide in pesticide synthesis (Feng Shi-long, 2006; Lu Yang, 2006).

Importance in Antibacterial Research

Research on 2,6-difluorobenzamides, closely related to 3-Chloro-2,4-difluorobenzamide, has explored their potential as antibacterial drugs. These compounds have shown capability in interfering with the bacterial cell division cycle by inhibiting the protein FtsZ, a crucial player in bacterial reproduction. A novel family of these compounds demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, proposing a pathway for developing new antibacterial agents (V. Straniero et al., 2023).

Contribution to Material Science

The structural, thermal, and mechanical properties of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide were explored, revealing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. This research demonstrates the compound's relevance in material science, where the ability to regulate the formation of polymorphs can impact the development of materials with specific mechanical properties (P. Mondal et al., 2017).

Enabling Green Chemistry

A study on the kinetics of 2,6-difluorobenzonitrile hydrolysis, a precursor to 2,6-difluorobenzamide, supports the advancement of green chemistry by exploring a non-catalytic hydrolysis method in high-temperature liquid water. This process offers a more environmentally friendly approach to producing 2,6-difluorobenzamide, reducing waste water pollution and potentially lowering the environmental impact of chemical synthesis (Ren Haoming, 2011).

Safety and Hazards

The safety information available indicates that 3-Chloro-2,4-difluorobenzamide may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

3-chloro-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFGVBOHFVXPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)